molecular formula C7H10N2O B2609361 (2-hydrazinylphenyl)methanol CAS No. 1314916-34-1

(2-hydrazinylphenyl)methanol

Cat. No.: B2609361
CAS No.: 1314916-34-1
M. Wt: 138.17
InChI Key: CIQVTGTYPWWZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydrazinylphenyl)methanol is an aromatic alcohol derivative featuring a hydrazine (-NH-NH₂) substituent at the ortho position of the benzene ring and a hydroxymethyl (-CH₂OH) group. This compound combines the reactivity of hydrazine with the polarity and hydrogen-bonding capacity of methanol, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Key structural features:

  • Hydroxymethyl group: Contributes to solubility in polar solvents and participation in esterification/oxidation reactions.
  • Aromatic ring: Stabilizes the molecule via resonance and enables π-π interactions.

Properties

IUPAC Name

(2-hydrazinylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-7-4-2-1-3-6(7)5-10/h1-4,9-10H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVTGTYPWWZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydrazinylphenyl)methanol typically involves the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of (2-hydrazinylphenyl)methanol .

Industrial Production Methods

While specific industrial production methods for (2-hydrazinylphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of phenylhydrazine derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Hydrazinylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-hydrazinylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl Alcohol (C₆H₅CH₂OH)

  • Functional Groups : Hydroxymethyl attached to benzene.
  • Molecular Weight: 108.14 g/mol (vs. ~154 g/mol for (2-hydrazinylphenyl)methanol).
  • Reactivity: Benzyl alcohol undergoes esterification and oxidation to benzaldehyde. (2-Hydrazinylphenyl)methanol is expected to show higher reactivity due to the hydrazine group, enabling condensation reactions (e.g., hydrazone formation) .
  • Toxicity : Benzyl alcohol has low acute toxicity (LD₅₀ ~1.2 g/kg in rats), whereas hydrazine derivatives are significantly more toxic, targeting the liver and central nervous system .

(2-Methoxyphenyl)methanol

  • Functional Groups : Methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) on benzene.
  • Molecular Weight: 154.17 g/mol (similar to (2-hydrazinylphenyl)methanol).
  • Physical Properties: Higher lipophilicity due to the methoxy group compared to the polar hydrazine substituent. Boiling point: ~245°C (estimated) vs. methanol’s 64.7°C .
  • Applications: Used as a flavoring agent and solvent; (2-hydrazinylphenyl)methanol is more likely to serve as a ligand or drug precursor due to its chelating hydrazine group .

Methyl Salicylate (C₆H₄(OH)COOCH₃)

  • Functional Groups: Ester (-COOCH₃) and phenolic -OH.
  • Reactivity: Hydrolyzes to salicylic acid and methanol under acidic/basic conditions. Unlike methyl salicylate, (2-hydrazinylphenyl)methanol lacks ester functionality but can participate in redox reactions via its -NH-NH₂ group .
  • Toxicity : Methyl salicylate is moderately toxic (LD₅₀ ~0.9 g/kg in rats), while hydrazine derivatives pose higher risks of mutagenicity and organ damage .

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Toxicity (LD₅₀, oral rat) Applications
(2-Hydrazinylphenyl)methanol* ~154 -NH-NH₂, -CH₂OH ~250 (est.) High (inferred) Pharmaceutical synthesis, ligands
Benzyl Alcohol 108.14 -CH₂OH 205 1.2 g/kg Solvent, ester production
(2-Methoxyphenyl)methanol 154.17 -OCH₃, -CH₂OH ~245 Moderate Flavoring, intermediate
Methyl Salicylate 152.15 -COOCH₃, -OH 222 0.9 g/kg Topical analgesics, fragrances

*Estimated based on structural analogs .

Methanol (CH₃OH)

  • Functional Groups : Hydroxyl (-OH).
  • Reactivity: Methanol is a simple alcohol used in esterification and as a solvent. (2-Hydrazinylphenyl)methanol’s aromatic and hydrazine groups confer greater complexity, enabling use in heterocycle synthesis (e.g., triazoles) .
  • Toxicity: Methanol causes metabolic acidosis and blindness (LD₅₀ ~5.6 g/kg), but hydrazine derivatives add risks of carcinogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.